molecular formula C19H14ClNO5S B1608753 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid CAS No. 606944-47-2

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid

Cat. No. B1608753
CAS RN: 606944-47-2
M. Wt: 403.8 g/mol
InChI Key: QXSFFURZDXELKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid” is a sulfonamide-derived compound . It has a molecular weight of 403.84 . The IUPAC name for this compound is 4-({[4-(2-chlorophenoxy)phenyl]sulfonyl}amino)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H14ClNO5S/c20-17-3-1-2-4-18(17)26-15-9-11-16(12-10-15)27(24,25)21-14-7-5-13(6-8-14)19(22)23/h1-12,21H,(H,22,23) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 224-226°C . and 97% .

Scientific Research Applications

Synthesis and Characterization

Sulfonamides, including 4-(substituted phenylsulfonamido)benzoic acids, are synthesized through various methods, offering high yields and showcasing the adaptability of sulfonamide chemistry. These compounds are characterized by their physical constants, analytical, and spectroscopic data, highlighting their potential for further chemical modifications and applications in designing new molecules with desired properties (Dineshkumar & Thirunarayanan, 2019).

Material Science Applications

In material science, sulfonamide derivatives have been utilized for their potential in energy conversion and storage applications. For example, sulfonic acid-containing polybenzoxazine has been synthesized for use as a proton exchange membrane in direct methanol fuel cells, demonstrating high proton conductivity and low methanol permeability (Yao et al., 2014). This research underlines the significance of sulfonamide chemistry in developing new materials with applications in sustainable energy technologies.

Antimicrobial and Antiviral Research

Sulfonamides have shown promising antimicrobial and antiviral activities. The design and synthesis of new compounds containing sulfonamido groups have led to molecules with high biological activity, showcasing the role of these compounds in developing new antimicrobial and antiviral agents (Fadel & Al-Azzawi, 2021). Such studies are vital for addressing the ongoing challenges in treating infections and diseases caused by resistant microorganisms.

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, sulfonamides serve as critical intermediates and active pharmaceutical ingredients. Research on various sulfonamido derivatives has explored their potential as enzyme inhibitors, highlighting their application in designing drugs targeting specific biochemical pathways. For example, certain sulfonamide inhibitors have been studied for their efficacy against carbonic anhydrase isoenzymes, demonstrating their potential in treating conditions where modulation of enzyme activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .

properties

IUPAC Name

3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO5S/c20-17-6-1-2-7-18(17)26-15-8-10-16(11-9-15)27(24,25)21-14-5-3-4-13(12-14)19(22)23/h1-12,21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFFURZDXELKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393374
Record name 3-{[4-(2-Chlorophenoxy)benzene-1-sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]benzoic Acid

CAS RN

606944-47-2
Record name 3-{[4-(2-Chlorophenoxy)benzene-1-sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.